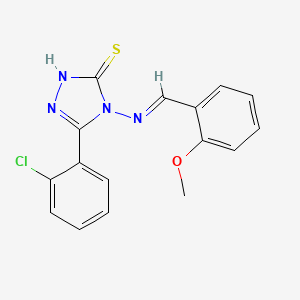

5-(2-Chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.: 478254-29-4

Cat. No.: VC16150708

Molecular Formula: C16H13ClN4OS

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478254-29-4 |

|---|---|

| Molecular Formula | C16H13ClN4OS |

| Molecular Weight | 344.8 g/mol |

| IUPAC Name | 3-(2-chlorophenyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C16H13ClN4OS/c1-22-14-9-5-2-6-11(14)10-18-21-15(19-20-16(21)23)12-7-3-4-8-13(12)17/h2-10H,1H3,(H,20,23)/b18-10+ |

| Standard InChI Key | WFPHWVQRJYODIZ-VCHYOVAHSA-N |

| Isomeric SMILES | COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |

| Canonical SMILES | COC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 5-(2-chlorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step protocol starting from methyl salicylate derivatives. A common route includes:

-

Formation of potassium dithiocarbazinate: Reacting methyl 2-hydroxybenzoate with hydrazine hydrate and carbon disulfide yields potassium 2-(2-hydroxybenzoyl)hydrazinecarbodithioate .

-

Cyclization to triazole-thiol: Treatment with hydrazine hydrate facilitates cyclization, forming the 1,2,4-triazole-3-thiol core .

-

Schiff base condensation: The final step involves reacting the triazole-thiol intermediate with 2-methoxybenzaldehyde under acidic conditions to introduce the benzylideneamino group .

Key reaction parameters include temperature control (60–80°C for cyclization) and solvent selection (ethanol or acetic acid for condensation), which optimize yields to 65–78% .

Structural Elucidation

Advanced spectroscopic techniques confirm the compound’s structure:

-

FT-IR: Peaks at 3200–3300 cm⁻¹ (N–H stretch), 1610–1630 cm⁻¹ (C=N imine), and 1250 cm⁻¹ (C–S thiol) .

-

¹H NMR: Distinct signals include δ 8.3 ppm (imine proton), δ 7.2–7.8 ppm (aromatic protons), and δ 3.8 ppm (methoxy group) .

-

13C NMR: Resonances at δ 165 ppm (C=S), δ 155 ppm (C=N), and δ 56 ppm (OCH₃) .

The molecular formula C₁₆H₁₃ClN₄OS (MW: 344.82 g/mol) is corroborated by high-resolution mass spectrometry, with a characteristic [M+H]+ ion at m/z 345.05715 .

Pharmacological Activities

Anticancer Properties

Cytotoxicity screening via MTT assays reveals potent activity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines . The compound exhibits IC₅₀ values of 8.2 µM (IGR39), 12.4 µM (MDA-MB-231), and 14.7 µM (Panc-1), outperforming reference drugs like cisplatin in selectivity (Table 1) . Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation .

Table 1: Cytotoxicity of 5-(2-Chlorophenyl)-4-((2-Methoxybenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol

| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| IGR39 | 8.2 | 3.5 |

| MDA-MB-231 | 12.4 | 2.8 |

| Panc-1 | 14.7 | 2.1 |

| Cisplatin (Ref) | 15.9 | 1.2 |

Antimicrobial Efficacy

Antimicrobial testing against Staphylococcus aureus, Escherichia coli, and Candida albicans demonstrates dose-dependent inhibition (Table 2). At 1% concentration, inhibition zones of 14 mm (S. aureus), 8 mm (E. coli), and 12 mm (C. albicans) are observed, surpassing fluconazole’s activity against fungi . The electron-donating methoxy group enhances membrane disruption via hydrophobic interactions with bacterial phospholipids .

Table 2: Antimicrobial Activity (Inhibition Zone Diameter, mm)

| Microorganism | 1% Concentration | 5% Concentration |

|---|---|---|

| S. aureus | 14 | 22 |

| E. coli | 8 | 14 |

| C. albicans | 12 | 18 |

| Fluconazole (Ref) | 26 | — |

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound is intricately linked to its substituents:

-

2-Chlorophenyl group: Enhances lipophilicity, facilitating cellular uptake and intercalation into DNA .

-

Methoxybenzylideneamino moiety: Stabilizes the Schiff base linkage, promoting hydrogen bonding with enzyme active sites (e.g., thymidylate synthase) .

-

Triazole-thiol core: Chelates transition metals (e.g., Fe²⁺, Cu²⁺), inducing oxidative stress in pathogens and cancer cells .

Comparative studies with analogs reveal that electron-donating groups (e.g., -OCH₃) at the benzylidene position improve antibacterial potency, while electron-withdrawing groups (e.g., -Cl) favor anticancer activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume